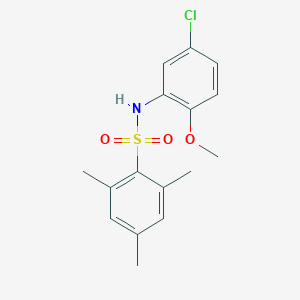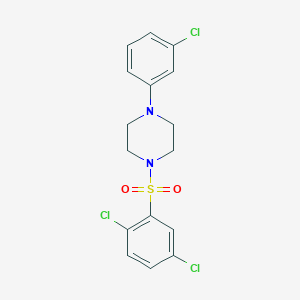
3-(2-Quinoxalinyl)aniline
描述
3-(2-Quinoxalinyl)aniline is an organic compound with the molecular formula C14H11N3 and a molecular weight of 221.26 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Quinoxalinyl)aniline typically involves the reaction of 2-nitroaniline with o-phenylenediamine under specific conditions. One common method includes the following steps :
Reduction of 2-nitroaniline: 2-nitroaniline is reduced to 1,2-diaminobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 1,2-diaminobenzene undergoes cyclization with o-phenylenediamine in the presence of a suitable catalyst, such as copper(II) sulfate, to form the quinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3-(2-Quinoxalinyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoxaline derivatives with nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoxaline-2,3-dione.
Reduction: 2,3-dihydroquinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
3-(2-Quinoxalinyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-(2-Quinoxalinyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and differentiation .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound of 3-(2-Quinoxalinyl)aniline, with a simpler structure.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline with different chemical properties.
Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline.
Uniqueness
This compound is unique due to the presence of both the quinoxaline ring and the aniline group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
属性
IUPAC Name |
3-quinoxalin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCJWKPAZRHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355580 | |
| Record name | 3-(2-quinoxalinyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
432004-76-7 | |
| Record name | 3-(2-quinoxalinyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)


![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B186131.png)




